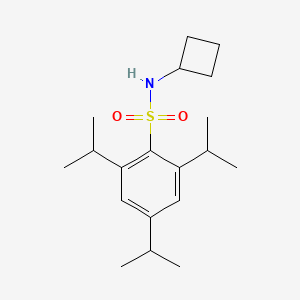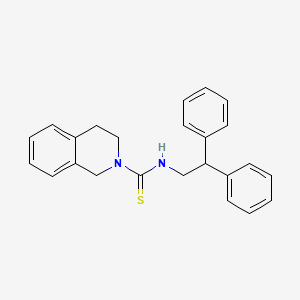
N-(2,2-Diphenylethyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2-Diphenylethyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a dihydroisoquinoline core, which is a common structural motif in many biologically active molecules, and a carbothioamide group, which imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Diphenylethyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide typically involves the reaction of 2,2-diphenylethan-1-amine with appropriate isoquinoline derivatives under controlled conditions. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbothioamide bond . The reaction is usually carried out in an anhydrous solvent like tetrahydrofuran (THF) at room temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability of the production process, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-Diphenylethyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbothioamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, alcohols, or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Various substituted isoquinoline derivatives
Scientific Research Applications
N-(2,2-Diphenylethyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide has found applications in several scientific research areas:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of N-(2,2-Diphenylethyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(2,2-Diphenylethyl)-4-nitrobenzamide: Shares the diphenylethylamine core but differs in the functional groups attached, leading to different chemical properties and applications.
N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Another compound with a similar core structure but different substituents, resulting in distinct biological activities.
Uniqueness
N-(2,2-Diphenylethyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide is unique due to its combination of the dihydroisoquinoline core and carbothioamide group, which imparts specific chemical reactivity and potential biological activities not observed in its analogs.
Properties
CAS No. |
827310-31-6 |
|---|---|
Molecular Formula |
C24H24N2S |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
N-(2,2-diphenylethyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide |
InChI |
InChI=1S/C24H24N2S/c27-24(26-16-15-19-9-7-8-14-22(19)18-26)25-17-23(20-10-3-1-4-11-20)21-12-5-2-6-13-21/h1-14,23H,15-18H2,(H,25,27) |
InChI Key |
IDWIIXLEYKWHRU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=S)NCC(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![S-[2,5-Bis(hydroxymethoxy)phenyl]-L-cysteine](/img/structure/B14214245.png)
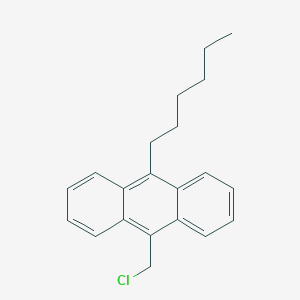

![Acetic acid;10-[2-fluoro-4-(2-trimethylsilylethynyl)phenoxy]decan-1-ol](/img/structure/B14214269.png)
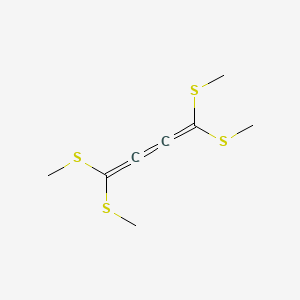
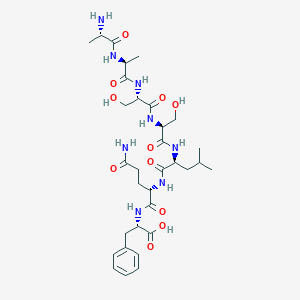
![{[5-(2-Methoxyethoxy)-2-nitrophenyl]methyl}(trimethyl)silane](/img/structure/B14214285.png)
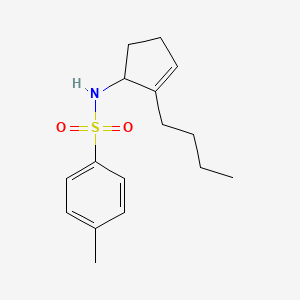
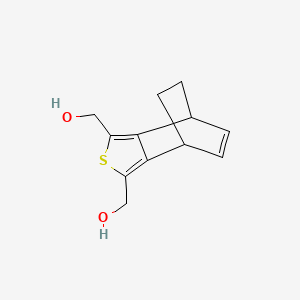
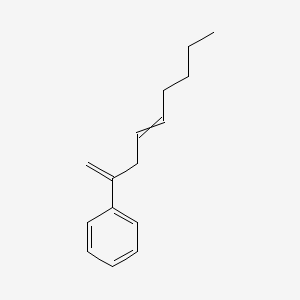
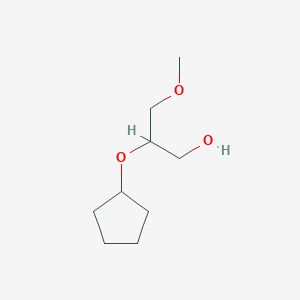
![N-[(2S)-1-amino-1-oxopentan-2-yl]-2-sulfanylbenzamide](/img/structure/B14214329.png)
